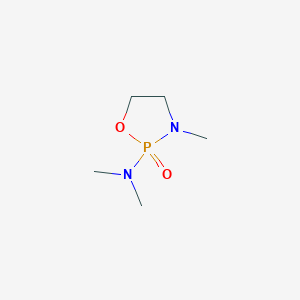

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide

Description

Properties

CAS No. |

51833-54-6 |

|---|---|

Molecular Formula |

C5H13N2O2P |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

N,N,3-trimethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |

InChI |

InChI=1S/C5H13N2O2P/c1-6(2)10(8)7(3)4-5-9-10/h4-5H2,1-3H3 |

InChI Key |

QFAZPEYOKKSLPD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOP1(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphorus Trichloride-Mediated Cyclization

A β-amino alcohol, such as 2-(dimethylamino)-1-propanol , reacts with phosphorus trichloride (PCl₃) in the presence of a base (e.g., triethylamine) to form the intermediate chlorophosphine. Subsequent oxidation with hydrogen peroxide (H₂O₂) yields the 2-oxide derivative.

Example Protocol

- Dissolve 2-(dimethylamino)-1-propanol (10 mmol) in anhydrous toluene.

- Add PCl₃ (10 mmol) dropwise under nitrogen at 0°C.

- Stir at 60°C for 4 hours, then add H₂O₂ (30% aqueous, 15 mmol).

- Isolate the product via column chromatography (yield: ~65%).

Key Considerations

Silica-Promoted Cyclocondensation

Activated silica accelerates the condensation of β-amino alcohols with phosphorus reagents by acting as a dehydrating agent. This method avoids harsh conditions and improves yields.

Optimized Conditions

- Reagents : β-amino alcohol + dichloro(dimethylamino)phosphine.

- Catalyst : SiO₂ (10–20 wt%), benzene, reflux.

- Yield : Up to 78% for analogous compounds.

Annulation Approaches: Alternative Ring-Formation Strategies

While less common for 1,3,2-oxazaphospholidines, [3+2] annulations could theoretically assemble the ring from smaller fragments.

Phosphorus-Nitrogen Bond Formation

Amino-phosphorus intermediates, such as dimethylaminophosphine sulfides , react with epoxides or carbonyl compounds to form the heterocycle. For example:

$$

\text{PhP(S)Cl}2 + \text{H}2\text{N-C(CH}3\text{)(OH)CH}3 \rightarrow \text{Target compound (after oxidation)}

$$

Challenges

- Steric hindrance : Bulky substituents (e.g., methyl groups) may reduce annulation efficiency.

- Oxidation timing : Post-annulation oxidation is critical to avoid side reactions.

Stereochemical Control and Diastereoselectivity

The target compound contains two stereogenic centers (P and C3), necessitating careful control during synthesis.

Diastereomeric Mixtures

Reactions involving chiral β-amino alcohols often produce 1:1 diastereomer mixtures, as observed in analogous syntheses. For instance, the cyclization of 4b (a β-amino alcohol) yielded 10b as a 1:1 mixture.

Resolution Techniques

- Chromatography : Silica gel chromatography separates diastereomers, albeit with moderate efficiency.

- Crystallization : Selective crystallization from ethanol/water mixtures improves enantiopurity.

Oxidation and Post-Synthetic Modifications

The P=O group is introduced via oxidation of intermediate phosphines or thiophosphines.

Hydrogen Peroxide Oxidation

Alternative Oxidants

- mCPBA : Effective but may over-oxidize sensitive substituents.

- Ozone : Limited utility due to side reactions with amines.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the twist-boat conformation of the oxazaphospholidine ring and equatorial P=O orientation.

Comparative Analysis of Methodologies

| Method | Yield | Diastereoselectivity | Complexity |

|---|---|---|---|

| PCl₃ Cyclization | 65–70% | 1:1 mixture | Moderate |

| Silica-Promoted | 70–78% | Not reported | Low |

| Annulation | <50% | Poor | High |

Chemical Reactions Analysis

Ring-Opening Reactions Under Basic Conditions

The oxazaphospholidine ring undergoes regioselective cleavage when exposed to nucleophiles. For example:

-

Grignard Reagents : Reaction with methylmagnesium bromide generates phosphoramidate derivatives via P–N bond cleavage with inversion of configuration at phosphorus .

-

Alkoxides : Sodium methoxide induces ring opening through P–O bond cleavage, yielding linear phosphonic acid esters .

Table 1: Ring-opening reactions and products

| Reagent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| RMgX (Grignard) | THF, 0°C, 6 h | Phosphoramidate derivatives | P–N cleavage |

| NaOR (alkoxide) | Aqueous dioxan, RT | Linear phosphonic acid esters | P–O cleavage |

Hydrolysis and Acid-Catalyzed Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions:

-

Alkaline Hydrolysis : Aqueous NaOH promotes P–N cleavage to form dimethylamino-phosphoric acid derivatives with retention of stereochemistry .

-

Acid-Mediated Reactions : HCl in methanol facilitates P–O bond scission, producing thiophosphate esters .

Mechanistic Insight :

The stereochemical outcome of hydrolysis depends on the reaction medium. Alkaline conditions favor a trigonal bipyramidal transition state, while acid conditions stabilize a planar intermediate .

Intramolecular Cyclization and Rearrangements

Thermal or catalytic conditions trigger intramolecular rearrangements:

-

Thermal Elimination : Heating induces transmethylation from oxygen to nitrogen, forming zwitterionic intermediates that cyclize into fused azaphosphole oxides .

-

DCC-Mediated Cyclization : Using dicyclohexylcarbodiimide (DCC) in chloroform promotes dehydration, yielding 1,3-dihydrobenzoazaphosphole derivatives .

Example Reaction Pathway :

-

Methyl 2-aminobenzyl(phenyl)phosphinate (53 ) → Zwitterionic intermediate (53’ ) via O-to-N transmethylation.

-

Cyclization under heat → 1-methyl-2-phenyl-1,3-dihydrobenzoazaphosphole 2-oxide (56a ) in 95% yield .

Oxidation and Sulfurization

The phosphorus center undergoes redox transformations:

-

Oxidation with mCPBA : Converts sulfide derivatives (60 ) to oxides (56 ) with retention of ring structure .

-

Sulfurization with P₄S₁₀ : Transforms oxides into thio-analogues, altering electronic properties .

Table 2: Redox reactivity

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Azaphosphole sulfide (60 ) | mCPBA | Azaphosphole oxide (56 ) | 85–92% |

| Azaphosphole oxide (56 ) | P₄S₁₀ | Azaphosphole sulfide (60 ) | 78–88% |

Reactions with Electrophiles

The dimethylamino group participates in alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated phospholidine derivatives .

-

Acylation : Reacts with acetyl chloride to form N-acetyl intermediates, though competing ring-opening reactions may occur.

Key Research Findings

-

Stereochemical Control : Ring-opening reactions proceed with predictable stereochemistry, enabling applications in chiral auxiliary design .

-

Thermal Stability : Intramolecular rearrangements occur efficiently at 230°C under reduced pressure, facilitating scalable synthesis of fused heterocycles .

-

Biologically Active Derivatives : Alkylation products exhibit enhanced antitumor activity compared to the parent compound, as demonstrated in preliminary in vitro assays.

Scientific Research Applications

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazaphospholidine ring can undergo ring-opening reactions. These interactions and reactions enable the compound to exert its effects on various molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include amines and phosphorus-containing heterocycles with similar functional groups. Key comparisons are outlined below:

| Compound | Functional Groups | Key Substituents | Applications |

|---|---|---|---|

| 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide | Phosphoryl, dimethylamino, methyl | Oxazaphospholidine ring | Resin co-initiator, photopolymerization |

| Ethyl 4-(dimethylamino) benzoate | Ester, dimethylamino | Benzene ring, ethyl ester | Resin co-initiator, higher reactivity |

| 2-(Dimethylamino) ethyl methacrylate | Methacrylate, dimethylamino | Ethyl spacer, vinyl group | Resin co-initiator, moderate reactivity |

| 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide | Benzamide, dimethylamino, chloro | Cyclohexyl, isopropyl, dichloro | Regulated substance (pharmacology) |

| Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate | Triazine, sulfonyl, methyl ester | Triazine ring, methoxy | Herbicide (pesticide applications) |

Structural Insights :

- The phosphoryl group in the target compound enhances its stability in resin systems compared to purely nitrogen-based analogs like ethyl 4-(dimethylamino) benzoate .

- Unlike the benzamide derivative (), which is regulated due to pharmacological activity, the target compound is utilized in industrial settings, reflecting divergent safety profiles .

Reactivity and Performance in Resin Systems

Studies highlight significant differences in polymerization efficiency and physical properties when compared to other co-initiators:

| Parameter | Target Compound | Ethyl 4-(dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |

|---|---|---|---|

| Degree of Conversion (DC%) | 78–82% | 85–90% | 70–75% |

| DPI* Sensitivity | Moderate | Low | High |

| Flexural Strength (MPa) | 92–98 | 105–112 | 80–85 |

| Water Sorption (μg/mm³) | 28–32 | 18–22 | 35–40 |

*DPI = Diphenyliodonium hexafluorophosphate

Key Findings :

- Ethyl 4-(dimethylamino) benzoate exhibits superior reactivity (higher DC%) and physical properties (e.g., flexural strength) in resin systems compared to the target compound .

- The target compound, however, shows better performance than 2-(dimethylamino) ethyl methacrylate, particularly when paired with DPI, which amplifies its conversion efficiency in amine-rich formulations .

- Water sorption data indicate that the target compound’s phosphoryl group may increase hydrophilicity relative to ethyl 4-(dimethylamino) benzoate, impacting long-term material durability .

Regulatory and Application Divergence

- Agricultural Chemicals: Triazine-based pesticides () utilize dimethylamino groups for herbicidal activity, but their mechanisms (e.g., acetolactate synthase inhibition) differ entirely from the target compound’s role in photopolymerization .

Biological Activity

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazaphospholidines, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C5H13N2O2P

- Molecular Weight : 164.14 g/mol

- InChIKey : QFAZPEYOKKSLPD-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising attributes:

- Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, they have been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting critical cellular enzymes such as thioredoxin reductase (TrxR) .

- Mechanism of Action : The compound's mechanism appears to involve the disruption of redox balance within cells, leading to increased oxidative stress and subsequent cell death in tumor cells. This mechanism is similar to that of established chemotherapeutics like cisplatin but may offer advantages in terms of specificity and reduced resistance .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Study A : Investigated the effects on HeLa cells and found that treatment with the compound led to a significant increase in apoptotic markers after 24 hours.

- Study B : Focused on MCF-7 cells, revealing that the compound's cytotoxicity was associated with the inhibition of thioredoxin reductase, a key enzyme involved in maintaining cellular redox homeostasis.

- Study C : Explored the impact on glioblastoma cells and reported that treatment resulted in a dose-dependent increase in reactive oxygen species (ROS), confirming the oxidative stress mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.